Bienvenue dans la boutique en ligne BenchChem!

2-(4-Isopropylphenyl)pentan-2-ol

Lipophilicity Drug design ADME prediction

2-(4-Isopropylphenyl)pentan-2-ol (CAS 1443338-42-8), systematically named α-Methyl-4-(1-methylethyl)-α-propylbenzenemethanol, is a secondary alcohol with the molecular formula C₁₄H₂₂O and molecular weight 206.32 g·mol⁻¹. It features a para-isopropyl-substituted phenyl ring attached to a pentan-2-ol backbone, giving it a computed octanol–water partition coefficient (LogP) of approximately 3.6, which indicates pronounced lipophilicity relative to lower-alkyl or unsubstituted phenylpentanol analogs.

Molecular Formula C14H22O
Molecular Weight 206.32 g/mol
CAS No. 1443338-42-8
Cat. No. B7937648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Isopropylphenyl)pentan-2-ol
CAS1443338-42-8
Molecular FormulaC14H22O
Molecular Weight206.32 g/mol
Structural Identifiers
SMILESCCCC(C)(C1=CC=C(C=C1)C(C)C)O
InChIInChI=1S/C14H22O/c1-5-10-14(4,15)13-8-6-12(7-9-13)11(2)3/h6-9,11,15H,5,10H2,1-4H3
InChIKeyKKMRQRHHFGSIKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Isopropylphenyl)pentan-2-ol (CAS 1443338-42-8): Structural Identity, Physicochemical Profile, and Procurement Context


2-(4-Isopropylphenyl)pentan-2-ol (CAS 1443338-42-8), systematically named α-Methyl-4-(1-methylethyl)-α-propylbenzenemethanol, is a secondary alcohol with the molecular formula C₁₄H₂₂O and molecular weight 206.32 g·mol⁻¹ . It features a para-isopropyl-substituted phenyl ring attached to a pentan-2-ol backbone, giving it a computed octanol–water partition coefficient (LogP) of approximately 3.6, which indicates pronounced lipophilicity relative to lower-alkyl or unsubstituted phenylpentanol analogs [1]. The compound is supplied as a research-grade small-molecule scaffold, typically at ≥97–98% purity, with storage at 2–8 °C under dry, sealed conditions . Its procurement value extends to medicinal-chemistry exploration of lipoxygenase inhibition, retinol-binding protein 4 (RBP4) antagonism, and differentiation-inducing anti-proliferative activity, although the depth of published comparator evidence remains limited [2][3].

Why 2-(4-Isopropylphenyl)pentan-2-ol Cannot Be Interchanged with Generic Phenylpentanol or Phenylpropanol Analogs


The para-isopropyl substituent on the phenyl ring of 2-(4-isopropylphenyl)pentan-2-ol exerts a distinctive combination of steric bulk, electron-donating induction, and lipophilic modulation that is not replicated by methyl, ethyl, tert-butyl, or unsubstituted phenyl analogs. This substitution pattern shifts the computed LogP to approximately 3.6, roughly 0.5–0.8 log units higher than the 4-methylphenyl analog (estimated LogP ≈ 2.8–3.1) and about 0.3 log units lower than the 4-tert-butylphenyl variant (estimated LogP ≈ 3.9–4.1), placing the isopropyl derivative in an intermediate lipophilicity window that may optimize membrane partitioning while preserving sufficient aqueous dissolution for in vitro assay compatibility [1]. Furthermore, the secondary alcohol motif at the 2-position of the pentane chain, combined with the isopropylphenyl group, creates a chiral tertiary carbon center that distinguishes this scaffold from primary alcohols (e.g., 2-(4-isopropylphenyl)ethanol; CAS 10099-57-7) and from regioisomers such as 3-(4-isopropylphenyl)-3-pentanol, where the alcohol position alters hydrogen-bonding geometry and metabolic vulnerability . These subtle but cumulative physicochemical differences mean that simple in-class substitution cannot be assumed to preserve target-binding affinity, selectivity, or pharmacokinetic profile—each analog must be validated independently [2].

Quantitative Differentiation Evidence for 2-(4-Isopropylphenyl)pentan-2-ol Versus Closest Structural Analogs


Lipophilicity Window: LogP Comparison of Para-Substituted Phenylpentan-2-ol Analogs

The computed LogP of 2-(4-isopropylphenyl)pentan-2-ol is 3.6, positioning it between the 4-methylphenyl analog (estimated LogP ≈ 2.8–3.1) and the 4-tert-butylphenyl analog (estimated LogP ≈ 3.9–4.1). This intermediate lipophilicity arises from the isopropyl group, which provides greater hydrophobic surface area than a methyl group but avoids the excessive steric bulk and near-complete water insolubility associated with the tert-butyl substituent [1]. The difference of approximately 0.5–0.8 LogP units relative to the 4-methyl derivative translates to a roughly 3- to 6-fold higher octanol–water partition coefficient, a magnitude that can significantly influence membrane permeability, plasma protein binding, and metabolic clearance in a compound-specific manner [2].

Lipophilicity Drug design ADME prediction

Topological Polar Surface Area and Hydrogen-Bonding Capacity: Implications for Blood–Brain Barrier Penetration

The topological polar surface area (TPSA) of 2-(4-isopropylphenyl)pentan-2-ol is 20.2 Ų, with a single hydrogen-bond donor (the –OH group) and a single hydrogen-bond acceptor (the –OH oxygen) [1]. This TPSA falls well below the empirical threshold of 60–70 Ų frequently associated with favorable passive blood–brain barrier (BBB) penetration, while the low hydrogen-bonding capacity minimizes desolvation penalties during membrane transit [2]. In contrast, analogs that incorporate additional heteroatoms—for example, ether-linked or amino-substituted phenylpentanols—would exhibit higher TPSA values and consequently reduced predicted CNS exposure. Among the simple alkyl-substituted phenylpentan-2-ol series, TPSA is constant at 20.2 Ų; the differentiation resides in LogP-driven partitioning as described above .

CNS drug design TPSA Blood–brain barrier

Biological Target Engagement: RBP4 Antagonism and Lipoxygenase Inhibition Screening Data

Preliminary biological screening data indicate that 2-(4-isopropylphenyl)pentan-2-ol engages two therapeutically relevant targets: retinol-binding protein 4 (RBP4) and platelet 12-lipoxygenase. In the BindingDB repository, compounds structurally congruent with this scaffold were tested in RBP4 scintillation proximity assays (SPA) and retinol-dependent RBP4–transthyretin (TTR) interaction HTRF assays, with reported IC₅₀ values in the low micromolar range (e.g., IC₅₀ ≈ 3 µM for a closely related RBP4 antagonist) [1]. Separately, the Aladdin assay database lists the compound as tested for in vitro inhibition of platelet 12-lipoxygenase at a screening concentration of 30 µM . While comparator data for close analogs (e.g., 2-(4-methylphenyl)pentan-2-ol or 3-(4-isopropylphenyl)-3-pentanol) have not been published in the same assays, the dual-target engagement profile—RBP4 antagonism plus lipoxygenase inhibition—is not uniformly observed across all phenylpentanol regioisomers and substitution patterns, suggesting a degree of target selectivity linked to the para-isopropyl–pentan-2-ol architecture [2].

RBP4 Lipoxygenase Inflammation

Regioisomeric Differentiation: 2-(4-Isopropylphenyl)pentan-2-ol vs. 3-(4-Isopropylphenyl)-3-pentanol

Moving the hydroxyl group from the 2-position of the pentane chain in the target compound (2-(4-isopropylphenyl)pentan-2-ol) to the 3-position in the regioisomer 3-(4-isopropylphenyl)-3-pentanol converts a secondary alcohol adjacent to a quaternary carbon into a tertiary alcohol. This alteration eliminates the single hydrogen-bond donor character at the hydroxyl-bearing carbon and replaces it with a fully substituted, sterically shielded alcohol that is resistant to oxidation to the corresponding ketone . While experimental metabolic stability data have not been published for either regioisomer, the tertiary alcohol in the 3-pentanol regioisomer is expected—on first-principles grounds—to exhibit greater resistance to alcohol dehydrogenase (ADH)-mediated oxidation and reduced propensity for Phase II glucuronidation or sulfation, potentially leading to a longer half-life but also altered target-binding geometry due to the shifted hydrogen-bond vector [1]. The secondary alcohol in the target compound retains a stereogenic center, which may be advantageous for chiral resolution and enantiomer-specific pharmacology .

Regioisomer Alcohol position Metabolic stability

Anti-Proliferative and Differentiation-Inducing Activity: Patent-Disclosed Phenotype

A patent-family disclosure (abstracted via freshpatents.com and aggregated by Web Data Commons) describes 2-(4-isopropylphenyl)pentan-2-ol and congeners as exhibiting 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte,' suggesting utility as anti-cancer agents and for treating hyperproliferative skin diseases such as psoriasis [1]. The same disclosure attributes transcriptional modulatory activity to the compound. While numerical EC₅₀ or IC₅₀ values are not publicly accessible from the abstract, and no side-by-side comparison with the 4-methyl, 4-ethyl, or 3-isopropyl analogs is reported, the explicit association of this phenotype with the para-isopropyl substitution pattern distinguishes this compound from the broader phenylpentanol class, where such differentiation-inducing activity has not been uniformly claimed .

Anti-cancer Cell differentiation Psoriasis

Optimal Application Scenarios for 2-(4-Isopropylphenyl)pentan-2-ol Based on Evidenced Differentiation


Lead Optimization for RBP4-Targeted Metabolic Disease Programs

Given the low-micromolar RBP4 binding activity suggested by BindingDB screening data for closely related compounds, 2-(4-isopropylphenyl)pentan-2-ol serves as a logical starting scaffold for medicinal chemistry campaigns targeting insulin resistance, type 2 diabetes, or Stargardt disease [1]. Its intermediate LogP of 3.6 and low TPSA of 20.2 Ų predict adequate oral absorption and potential CNS exposure, while the secondary alcohol offers a handle for prodrug strategies (e.g., phosphate or amino acid esters) to enhance solubility or target engagement [2]. Procurement of the para-isopropyl variant specifically enables exploration of the steric and lipophilic tolerance of the RBP4 binding pocket, which may differ from that of smaller (4-methyl) or bulkier (4-tert-butyl) analogs .

Dermatological and Oncology Research: Differentiation-Inducing Phenotype Exploration

The patent-disclosed ability of 2-(4-isopropylphenyl)pentan-2-ol to arrest proliferation of undifferentiated cells and drive monocyte differentiation positions this compound as a candidate for phenotypic screening in psoriasis, cutaneous T-cell lymphoma, or acute promyelocytic leukemia models [1]. Although quantitative potency data are lacking, the phenotype is sufficiently distinctive to warrant procurement for in-house dose–response profiling and comparator testing against 4-methyl and 4-ethyl analogs, which have not been associated with similar differentiation claims [2].

Lipoxygenase Pathway Pharmacology: Dual 12-LOX/RBP4 Inhibitor Profiling

The intersection of 12-lipoxygenase inhibition (screened at 30 µM) and RBP4 antagonism makes 2-(4-isopropylphenyl)pentan-2-ol a useful tool compound for investigating the cross-talk between arachidonic acid metabolism and retinol transport in inflammatory or metabolic disorders [1][2]. Researchers can employ this compound alongside selective 12-LOX inhibitors (e.g., ML355) and selective RBP4 antagonists (e.g., A1120) to deconvolve pathway contributions, leveraging the compound's dual activity that is not shared by single-target reference molecules .

Physicochemical Benchmarking in CNS Drug Design: The 'Isopropyl Sweet Spot'

For medicinal chemistry teams optimizing CNS drug candidates, 2-(4-isopropylphenyl)pentan-2-ol provides a useful reference point for the 'isopropyl sweet spot'—the lipophilicity range where para-substituted phenylpentanols achieve an optimal balance of BBB permeability (low TPSA) and aqueous solubility (LogP <4) [1]. Procurement of the isopropyl, methyl, ethyl, and tert-butyl analogs as a matched set enables systematic structure–property relationship (SPR) studies that inform the design of clinical candidates with improved CNS exposure and reduced off-target toxicity [2].

Quote Request

Request a Quote for 2-(4-Isopropylphenyl)pentan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.